6-hydroxy-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features an imidazole ring, a purine base, and a methylbenzyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or purine rings .
Scientific Research Applications
8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within cells. The imidazole ring can bind to metal ions or enzyme active sites, while the purine base can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-(3-aminopropyl)imidazole and 3-(1H-imidazol-1-yl)propylamine share structural similarities with the imidazole moiety.
Purine derivatives: Compounds such as caffeine and theobromine contain the purine base and exhibit similar biological activities.
Uniqueness
8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of an imidazole ring, a purine base, and a methylbenzyl group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities .
Properties
Molecular Formula |
C20H23N7O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C20H23N7O2/c1-14-5-3-6-15(11-14)12-27-16-17(25(2)20(29)24-18(16)28)23-19(27)22-7-4-9-26-10-8-21-13-26/h3,5-6,8,10-11,13H,4,7,9,12H2,1-2H3,(H,22,23)(H,24,28,29) |
InChI Key |
JAMRPFPWZPEQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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